![molecular formula C6H3BrN2S B1511840 5-Bromothieno[2,3-d]pyrimidine CAS No. 1379322-62-9](/img/structure/B1511840.png)

5-Bromothieno[2,3-d]pyrimidine

Vue d'ensemble

Description

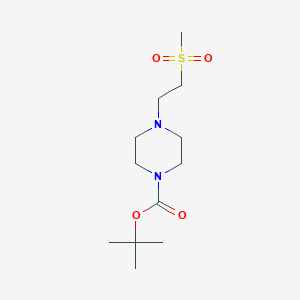

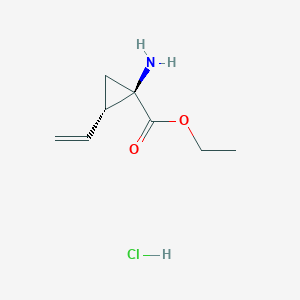

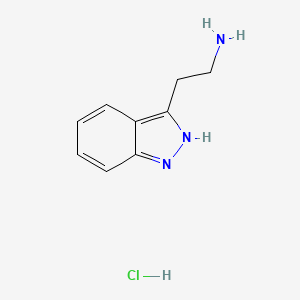

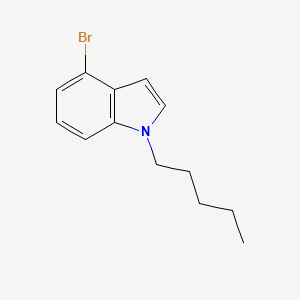

5-Bromothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines, including 5-Bromothieno[2,3-d]pyrimidine . For instance, Adepu et al. reported the synthesis of several thieno[2,3-d]pyrimidine derivatives carrying a cyclohexane ring linked to a five- or six-membered heterocyclic scaffold together with a benzylic nitrile .Molecular Structure Analysis

The molecular structure of 5-Bromothieno[2,3-d]pyrimidine is characterized by a bromine atom attached to a thieno[2,3-d]pyrimidine core . The average mass of the molecule is 215.070 Da, and the monoisotopic mass is 213.920029 Da .Chemical Reactions Analysis

Pyrimidines, including 5-Bromothieno[2,3-d]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

5-Bromothieno[2,3-d]pyrimidine has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 115.7±3.0 cm3 .Applications De Recherche Scientifique

Biochemical Properties and Biological Specificity

5-Bromothieno[2,3-d]pyrimidine derivatives have been studied for their biochemical and biological properties, with findings suggesting that these compounds can interfere with cellular processes, possess biological specificity, and show selectivity. For instance, BrTu, a synthetic analogue, has demonstrated the ability to enter the mammalian cell nucleotide pool, inhibit mammalian cell growth, and discriminate between virus RNA-dependent and all forms of DNA-dependent RNA synthesis. This specificity makes BrTu a valuable metabolic probe for studying cell-virus relationships (Brdar & Reich, 2008).

Antiviral Activities

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited marked antiretroviral activity in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus. The presence of a 5-halogen substitution significantly enhances the antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).

Tracking DNA Synthesis

Halogenated analogues of thymidine, such as 5-bromo-2-deoxyuridine (BrdU), have been widely used to tag newly synthesized DNA, enabling the study of cell proliferation and development. The development of thymidine analogues like EdU, which can be detected more easily and with less impact on cell structure and function, represents a significant advancement in tagging DNA synthesis for various biological studies (Cavanagh et al., 2011).

Mécanisme D'action

While the specific mechanism of action for 5-Bromothieno[2,3-d]pyrimidine is not mentioned in the search results, pyrimidine derivatives in general have been found to inhibit various enzymes and pathways. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Orientations Futures

Thienopyrimidine derivatives, including 5-Bromothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

5-bromothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKOMSVMLIYEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CSC2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735714 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothieno[2,3-d]pyrimidine | |

CAS RN |

1379322-62-9 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)